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Introduction
Magnesium (Mg)-chelatase is a key enzyme in the biosynthesis of chlorophyll and

bacteriochlorophyll, catalyzing the insertion of Mg(II) into protoporphyrin IX.[1][2][3][4][5] This

step is the first committed step in the chlorophyll branch of the tetrapyrrole biosynthetic

pathway, making it a critical point of regulation.[1][2][6][7] The enzyme is a heterotrimeric

complex composed of three subunits: CHL I (or BchI in bacteria), CHL D (or BchD), and CHL H

(or BchH).[4][8][9][10] Understanding the reconstitution and activity of Mg-chelatase is crucial

for research in photosynthesis, bioenergy, and for the development of novel herbicides and

therapeutic agents targeting this pathway. These notes provide detailed protocols for the

expression, purification, and reconstitution of Mg-chelatase activity in vitro.

Key Components and their Functions
The Mg-chelatase enzyme complex consists of three essential protein subunits.[4][9] The

activity of the complex is ATP-dependent.[1][2][6][8][11]

CHL I / BchI: This subunit possesses ATPase activity and is believed to be involved in the

activation of the complex.[10]

CHL D / BchD: This subunit is thought to provide a platform for the assembly of the other

subunits and may play a role in the correct folding and conformation of the complex.[10][12]
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CHL H / BchH: This subunit is responsible for binding the protoporphyrin IX substrate.[8][10]

Data Presentation
Table 1: Molecular Weights of Mg-Chelatase Subunits
from Various Organisms

Organism Subunit Other Names
Molecular Weight
(kDa)

Rhodobacter

sphaeroides
BchI - 38

BchD - 74

BchH - 140

Synechocystis sp.

PCC 6803
ChlI - 42

ChlD - 60

ChlH - 150

Chlorobium

vibrioforme
BchI - 38 and 42

BchD - -

BchH - -

Tobacco (Nicotiana

tabacum)
CHL I - -

CHL D - -

CHL H - -

Note: Molecular weights are approximate and can vary based on the specific construct and

expression system.

Table 2: Reconstituted Mg-Chelatase Activity Data
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Organism of
Subunits

Assay
Conditions

Specific
Activity

Product
Formed

Reference

Pea (Pisum

sativum)

Reconstituted

chloroplast

fractions

1 nmol Mg-

deuteroporphyrin

/ h / mg protein

Mg-

deuteroporphyrin
[1][2]

Chlorobium

vibrioforme

30 µg BchI, 30

µg BchD, 60-70

µg BchH, 4 h

incubation

-
~15 pmol Mg-

protoporphyrin IX
[8]

Rhodobacter

sphaeroides

Purified BchI,

BchD, and BchH

with ATP

-

ATP-dependent

Mg insertion into

protoporphyrin IX

[11][12][13][14]

Experimental Protocols
Protocol 1: Expression and Purification of Mg-Chelatase
Subunits
This protocol is a generalized procedure based on methods described for Rhodobacter

sphaeroides and Chlorobium vibrioforme.[8][12]

1. Gene Expression: a. Clone the genes encoding the BchI, BchD, and BchH subunits into

suitable expression vectors (e.g., pET vectors with an N-terminal His6 tag). b. Transform the

expression vectors into an appropriate E. coli strain (e.g., BL21(DE3)). c. Grow the transformed

E. coli cells in LB medium supplemented with the appropriate antibiotic at 37°C to an OD600 of

0.6-0.8. d. Induce protein expression by adding IPTG to a final concentration of 0.5-1 mM and

incubate for 3-4 hours at 30°C. e. Harvest the cells by centrifugation and store the cell pellets

at -80°C.

2. Protein Purification: a. For soluble proteins (BchI and BchH): i. Resuspend the cell pellet in

lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM PMSF). ii.

Lyse the cells by sonication on ice. iii. Centrifuge the lysate at high speed to pellet cell debris.

iv. Apply the supernatant to a Ni-NTA agarose column pre-equilibrated with lysis buffer. v. Wash

the column with wash buffer (lysis buffer with 20-40 mM imidazole). vi. Elute the His-tagged
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protein with elution buffer (lysis buffer with 250-500 mM imidazole). vii. Dialyze the eluted

protein against a suitable storage buffer (e.g., 50 mM Tris-HCl pH 8.0, 100 mM NaCl, 10%

glycerol). b. For insoluble proteins (BchD): i. Resuspend the cell pellet in lysis buffer and

sonicate as described above. ii. Centrifuge to pellet the inclusion bodies. iii. Wash the inclusion

bodies with a buffer containing a mild detergent (e.g., 1% Triton X-100). iv. Solubilize the

inclusion bodies in a buffer containing 6 M urea or 6 M guanidine-HCl.[8][12] v. Refold the

denatured BchD protein by rapid dilution or dialysis into a refolding buffer. For refolding BchD

from R. sphaeroides, the addition of BchI, MgCl2, and ATP has been shown to be effective.[12]

Protocol 2: In Vitro Mg-Chelatase Activity Assay
This protocol outlines a general method for assaying the reconstituted Mg-chelatase activity.[1]

[2][8]

1. Reaction Mixture Preparation: a. Prepare a reaction buffer (e.g., 100 mM Tris-HCl pH 7.7, 25

mM MgCl2, 5 mM DTT). b. To the reaction buffer, add ATP to a final concentration of 5 mM. c.

Add the purified Mg-chelatase subunits. The optimal ratio of the subunits may need to be

determined empirically, but a starting point could be equimolar ratios or ratios based on

published data (e.g., 13 pmol BchI and 26 pmol BchH).[15] d. Add the substrate, protoporphyrin

IX, dissolved in a small amount of DMSO, to a final concentration of 10-20 µM.

2. Reaction Incubation: a. Incubate the reaction mixture at 30-37°C for a specified time (e.g.,

30-60 minutes). The reaction is linear for at least 60 minutes under optimal conditions.[1][2]

3. Product Detection and Quantification: a. Stop the reaction by adding a mixture of acetone

and 0.1 M NH4OH (9:1, v/v). b. Centrifuge to pellet the precipitated protein. c. Measure the

fluorescence of the supernatant using a spectrofluorometer. The product, Mg-protoporphyrin IX,

has a characteristic emission peak at approximately 594 nm when excited at around 418 nm. d.

Quantify the amount of Mg-protoporphyrin IX formed by comparing the fluorescence to a

standard curve of known concentrations of authentic Mg-protoporphyrin IX.
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Caption: The chlorophyll biosynthesis pathway highlighting the central role of the Mg-chelatase

complex.
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Caption: A streamlined workflow for the reconstitution and activity assay of Mg-chelatase.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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